N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-9-14(2)11-17(10-13)25-21(30)20(29)24-8-7-18-12-31-22-26-19(27-28(18)22)15-3-5-16(23)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQUIZTYFIGUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS No. 894033-10-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN5O2S |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | N'-(3,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
| InChI Key | LNSYYVXDAUGPPC-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of this compound involves several steps that typically include the formation of the thiazolo-triazole core followed by the introduction of the dimethylphenyl and fluorophenyl substituents. Characterization methods include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
Anticancer Activity
Research indicates that compounds containing triazole and thiazole moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown effectiveness against breast (MCF7), colon (HCT116), and lung cancer cell lines . The mechanism of action is believed to involve interference with cellular pathways related to proliferation and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that thiazolo-triazole derivatives possess activity against both gram-positive and gram-negative bacteria as well as fungi. Specifically, compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .
Case Studies
- Antiproliferative Screening : A study evaluated a series of triazole derivatives for their antiproliferative effects on MCF7 cells. Among these compounds, those with similar structural characteristics to this compound demonstrated IC50 values significantly lower than 10 µM .
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of synthesized thiazole derivatives against various pathogens. The results indicated that certain derivatives exhibited MIC values as low as 16 µg/mL against Candida albicans, highlighting their potential as antifungal agents .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial survival.
- Cell Cycle Disruption : By affecting signaling pathways related to cell division and apoptosis.
- Interaction with DNA/RNA : Potentially altering nucleic acid synthesis or function.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a thiazole and triazole moiety, which are known for their biological activity. The molecular formula is , and it has a molecular weight of 437.5 g/mol. The presence of fluorine and sulfur atoms enhances its lipophilicity and biological activity.
A. Anticancer Activity
Research has indicated that compounds containing oxalamide structures often exhibit anticancer properties. For instance, similar derivatives have been tested against various cancer cell lines, showing significant inhibition rates. In vitro studies have demonstrated that related compounds can inhibit growth in several cancer types, including breast and lung cancers, with percent growth inhibitions reaching above 70% in some cases .
B. Antimicrobial Properties
The thiazole and triazole rings present in the compound are associated with antimicrobial activities. Studies on structurally related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests that N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide could be a candidate for further antimicrobial research .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with readily available aromatic amines.
- Reagents : Common reagents include oxalyl chloride for forming the oxalamide linkage and various coupling agents to facilitate the formation of thiazole and triazole rings.
- Reaction Conditions : Conditions often involve solvents like dichloromethane and bases such as triethylamine to drive the reactions to completion .
A. Anticancer Screening
In one study, derivatives of similar structure were screened against human cancer cell lines (e.g., MCF7 for breast cancer). Results indicated that compounds with similar thiazole-triazole configurations exhibited IC50 values indicating potent activity against these cell lines .
B. Antimicrobial Testing
Another study evaluated the antimicrobial efficacy against various pathogens using standard methods such as the agar diffusion test. Compounds related to this compound demonstrated significant zones of inhibition against both bacterial and fungal strains .
Chemical Reactions Analysis
Hydrolysis of Oxalamide Linkage
The oxalamide bond (N–C=O) undergoes hydrolysis under acidic or basic conditions, yielding substituted anilines and carboxylic acid derivatives.
| Condition | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, 80°C) | 6M HCl, reflux | 3,5-Dimethylaniline + 2-(2-(4-fluorophenyl)thiazolo[3,2-b]triazol-6-yl)ethylamine | 72% | |
| Basic (NaOH, 60°C) | 4M NaOH, ethanol/water | Sodium oxalate + 3,5-dimethylphenylamine | 68% |
This reaction is critical for derivatization studies to modify bioavailability.
Nucleophilic Substitution at Thiazole Sulfur
The thiazolo-triazole sulfur atom participates in nucleophilic substitution with amines or thiols:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Benzylamine | DMF, K₂CO₃, 100°C | S-Benzyl derivative | Enhanced lipophilicity |
| Sodium hydrosulfide | EtOH, reflux | Thiol-functionalized analog | Chelation studies |
Electrophilic Aromatic Substitution
The 4-fluorophenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation):
| Reagent | Position | Product | Yield | Notes |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Para to fluorine | Nitro derivative | 58% | Requires -NO₂ directing |
| ClSO₃H | Meta to thiazole | Sulfonic acid derivative | 64% | Bioisostere development |
Oxidation of Thiazole Ring
The thiazole moiety oxidizes to form sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Product | Conditions | Biological Impact |
|---|---|---|---|
| H₂O₂ (30%) | Thiazole sulfoxide | RT, 12h | Increased metabolic stability |
| mCPBA | Thiazole sulfone | DCM, 0°C, 4h | Enhanced receptor binding affinity |
Cycloaddition Reactions
The triazole ring participates in Huisgen azide-alkyne cycloaddition (click chemistry):
| Alkyne | Catalyst | Product | Application |
|---|---|---|---|
| Propargyl alcohol | CuSO₄, sodium ascorbate | Triazolo-triazine conjugate | Bioconjugation |
| Phenylacetylene | CuI, DIPEA | Aryl-substituted derivative | Fluorescent probes |
Amide Functionalization
The oxalamide’s secondary amine reacts with acyl chlorides or anhydrides:
| Acylating Agent | Product | Solvent | Yield |
|---|---|---|---|
| Acetyl chloride | N-Acetylated derivative | Dichloromethane | 85% |
| Maleic anhydride | Maleimide adduct | THF | 78% |
Metal Coordination
The compound forms complexes with transition metals via thiazole nitrogen and oxalamide oxygen:
| Metal Salt | Ligand Sites | Geometry | Application |
|---|---|---|---|
| Cu(NO₃)₂ | N (thiazole), O (amide) | Square planar | Antimicrobial activity |
| PdCl₂ | N (triazole), S (thiazole) | Tetrahedral | Catalysis |
Key Research Findings:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives
Key Analog : 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c)
- Structural Difference : Lacks the oxalamide-ethyl linker and 3,5-dimethylphenyl group.
- Activity : Demonstrates potent anticonvulsant activity in the maximal electroshock (MES) model (ED₅₀ = 23.8 mg/kg) with high selectivity .
Oxalamide-Linked Heterocycles
Key Analog: N1-(3,5-Dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide (Compound 40)
- Structural Difference: Replaces the thiazolo-triazole-ethyl unit with a methoxyquinoline group.
- Synthesis : Lower yield (12%) compared to other oxalamide derivatives, suggesting synthetic challenges in coupling sterically hindered aromatic amines .
- Inference: The target compound’s ethyl linker may improve synthetic feasibility or conformational flexibility relative to rigid quinoline systems.
Substituent Effects on Oxalamide Moieties
Key Analog : N1-(2-(2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
- Structural Difference : Substitutes 3,5-dimethylphenyl with 4-methoxyphenyl.
Data Tables
Table 1: Structural and Functional Comparison of Analogs
Table 2: Hypothetical Pharmacokinetic Properties
| Compound | logP (Predicted) | Water Solubility (mg/mL) | Metabolic Stability (vs. CYP3A4) |
|---|---|---|---|
| Target Compound | 3.8 | 0.12 | Moderate |
| 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) | 2.5 | 0.05 | High |
| N1-(3,5-Dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide (40) | 4.2 | 0.03 | Low |
Research Findings and Implications
- Anticonvulsant Potential: The thiazolo-triazole core in the target compound aligns with the active pharmacophore of compound 3c . However, the oxalamide extension may reduce blood-brain barrier penetration compared to the simpler 3c.
- Substituent Optimization : The 3,5-dimethylphenyl group may confer superior metabolic stability over 4-methoxyphenyl analogs, as methyl groups are less prone to oxidative metabolism than methoxy groups .
Q & A
Q. How can this compound be integrated into a broader drug discovery framework?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
